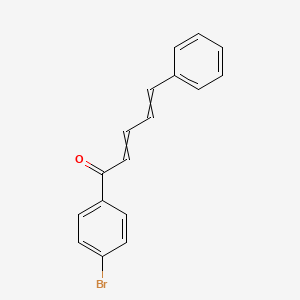

1-(4-Bromophenyl)-5-phenylpenta-2,4-dien-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Bromophenyl)-5-phenylpenta-2,4-dien-1-one is an organic compound that features a bromophenyl group and a phenyl group connected by a penta-2,4-dien-1-one chain

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-5-phenylpenta-2,4-dien-1-one typically involves the reaction of 4-bromobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, forming the desired product after subsequent dehydration steps .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

化学反応の分析

Types of Reactions

1-(4-Bromophenyl)-5-phenylpenta-2,4-dien-1-one undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other substituents.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Cross-Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2) and acids (H2SO4).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Cross-Coupling: Palladium catalysts and organoboron reagents are typically used.

Major Products

Substitution Products: Various substituted derivatives depending on the electrophile used.

Oxidation Products: Carboxylic acids.

Reduction Products: Alcohols.

Coupling Products: Biaryl compounds.

科学的研究の応用

Antinociceptive Activity

Research has demonstrated that chalcone derivatives, including 1-(4-bromophenyl)-5-phenylpenta-2,4-dien-1-one, exhibit significant antinociceptive properties. A study evaluated various derivatives for their ability to reduce pain responses in animal models. The compound was found to have comparable efficacy to standard analgesics, indicating its potential use in pain management therapies .

Antioxidant Properties

Chalcones are known for their antioxidant capabilities. The presence of the bromine atom in this compound enhances its electron-withdrawing ability, which may contribute to its antioxidant activity. This property is crucial in developing treatments for oxidative stress-related diseases such as neurodegenerative disorders .

Anti-Amyloidogenic Activity

Recent studies have highlighted the compound's potential in combating Alzheimer's disease through its anti-amyloidogenic effects. In vitro tests showed that it could reduce the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology. The compound's modifications increased its lipophilicity and improved its efficacy in cellular models .

Photonic Applications

The unique conjugated structure of this compound makes it suitable for photonic applications . Its ability to absorb and emit light can be harnessed in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Research into the photophysical properties of chalcones has shown promise for their use in advanced materials .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor . Specifically, it has shown inhibitory effects on certain enzymes involved in metabolic pathways related to cancer progression. This suggests a possible role in cancer therapeutics where enzyme modulation is beneficial .

Cellular Viability Studies

In vitro studies assessing the impact of this compound on cellular viability indicate that it does not exhibit significant cytotoxicity at therapeutic concentrations. This characteristic is essential for developing drugs that target specific pathways without harming normal cells .

Study on Pain Management

A controlled experiment involving male Swiss mice assessed the antinociceptive effects of various chalcone derivatives, including this compound. The results indicated a significant reduction in abdominal constrictions compared to control groups, supporting its potential as a pain relief agent .

Alzheimer's Disease Model

In a study using genetically modified C. elegans that express human amyloid-beta peptides, treatment with the compound resulted in improved mobility and reduced signs of neurodegeneration. This suggests that this compound may have therapeutic implications for Alzheimer's disease .

作用機序

The mechanism of action of 1-(4-Bromophenyl)-5-phenylpenta-2,4-dien-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

Similar Compounds

4-Bromobiphenyl: Similar in structure but lacks the penta-2,4-dien-1-one chain.

4-Bromophenyl 4-bromobenzoate: Contains a bromophenyl group but has a different functional group arrangement.

Uniqueness

1-(4-Bromophenyl)-5-phenylpenta-2,4-dien-1-one is unique due to its conjugated dienone system, which imparts distinct chemical reactivity and potential for diverse applications. This structural feature differentiates it from other bromophenyl derivatives and contributes to its versatility in research and industrial applications.

生物活性

1-(4-Bromophenyl)-5-phenylpenta-2,4-dien-1-one is a compound belonging to the class of chalcones, which are known for their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this specific chalcone derivative, summarizing relevant research findings, case studies, and data tables.

Antibacterial Activity

Research has shown that this compound exhibits significant antibacterial properties against various bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values have been determined for several Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µM) | MBC (µM) |

|---|---|---|

| Staphylococcus aureus | 77.9 | 156 |

| Streptococcus mutans | 77.9 | 156 |

| Escherichia coli | 312 | 500 |

| Pseudomonas aeruginosa | 312 | 500 |

The compound demonstrated effective inhibition against Staphylococcus aureus and Streptococcus mutans, with MIC values as low as 77.9 µM . Additionally, it showed selectivity for pathogenic species over commensal intestinal microbiota, indicating potential for therapeutic applications .

Antitubercular Activity

The compound also exhibits antitubercular activity. Its effectiveness against Mycobacterium tuberculosis was evaluated with promising results.

Table 2: Antitubercular Activity

| Compound | MIC (µM) |

|---|---|

| This compound | 57.2 |

The MIC value of 57.2 µM indicates a strong potential for further development as an antitubercular agent .

The antibacterial mechanism of action involves multiple targets within bacterial cells. The compound disrupts bacterial membranes, inhibits cell division, and induces the production of reactive oxygen species (ROS) . This multi-target approach enhances its effectiveness against resistant strains.

In Vitro and In Vivo Studies

In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines. For instance, it has been shown to enhance caspase-3 activity in breast cancer cells at concentrations as low as 10 µM . Furthermore, in vivo studies indicated that the compound could significantly reduce tumor size in animal models when administered at therapeutic doses.

Case Study: Cancer Cell Line Evaluation

In a study evaluating its effects on MDA-MB-231 breast cancer cells:

- Concentration : 10 µM led to a significant increase in apoptosis.

- Caspase Activity : Enhanced by 1.33 to 1.57 times compared to control groups.

Additional Biological Activities

Beyond antibacterial and anticancer properties, this chalcone derivative has shown anti-inflammatory effects. In experiments involving lipopolysaccharide (LPS)-induced inflammation models, it effectively reduced pro-inflammatory cytokine levels .

Table 3: Anti-inflammatory Effects

| Compound | IC50 (µM) |

|---|---|

| This compound | Low Micromolar Range |

The anti-inflammatory activity suggests potential applications in treating inflammatory diseases .

特性

CAS番号 |

93259-40-6 |

|---|---|

分子式 |

C17H13BrO |

分子量 |

313.2 g/mol |

IUPAC名 |

(2E,4E)-1-(4-bromophenyl)-5-phenylpenta-2,4-dien-1-one |

InChI |

InChI=1S/C17H13BrO/c18-16-12-10-15(11-13-16)17(19)9-5-4-8-14-6-2-1-3-7-14/h1-13H/b8-4+,9-5+ |

InChIキー |

WCJMWFPTUMNNOI-KBXRYBNXSA-N |

SMILES |

C1=CC=C(C=C1)C=CC=CC(=O)C2=CC=C(C=C2)Br |

異性体SMILES |

C1=CC=C(C=C1)/C=C/C=C/C(=O)C2=CC=C(C=C2)Br |

正規SMILES |

C1=CC=C(C=C1)C=CC=CC(=O)C2=CC=C(C=C2)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。